Lucidone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lucidone can be synthesized through various chemical reactions involving cyclopentenedione derivatives. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Lindera erythrocarpa. The process includes harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Lucidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Lucidone, a naturally occurring compound extracted primarily from the fruit of Lindera erythrocarpa, has gained attention in pharmacological research for its diverse biological activities. It belongs to the class of cyclopentenediones and is recognized for its anti-inflammatory, anti-melanogenic, and wound healing effects.

Scientific Research Applications

This compound's applications span across various scientific fields, showcasing its potential therapeutic benefits.

Pharmacology

This compound acts as an antioxidant by scavenging free radicals, protecting against oxidative stress. It also exhibits anti-inflammatory properties by modulating signaling pathways like NF-κB and MAPKs. Studies have demonstrated that this compound can significantly inhibit the production of inflammatory mediators such as NO, TNF-α, and IL-6.

Hepatology

This compound demonstrates hepatoprotective effects, particularly against hepatitis C virus replication, by inducing Nrf2-mediated heme oxygenase-1. In vitro studies on liver cells infected with hepatitis C have shown that this compound can suppress HCV RNA levels effectively, suggesting its potential as a treatment for hepatitis C.

Dermatology

Emerging evidence suggests that this compound may exert neuroprotective effects, potentially benefiting neurodegenerative diseases. In neurodegenerative disease models, it has shown promise in reducing neuronal damage and improving cognitive functions, though further research is needed to confirm these findings.

Oncology

This compound is under investigation for its potential anti-cancer properties, specifically its ability to induce apoptosis in cancer cells. Preliminary studies on various cancer cell lines indicate that this compound can induce cell death in certain types of cancer cells.

Endocrinology

This compound may have anti-diabetic effects by influencing insulin signaling pathways.

Metabolic Disorders

This compound may play a role in the treatment of metabolic diseases by influencing metabolic pathways and has shown potential in managing conditions like nonalcoholic fatty liver diseases (NAFLD).

Infectious Diseases

This compound has been studied for its role in treating hepatitis C infections through the induction of Nrf2-mediated antioxidant defense mechanisms, showing promise in reducing hepatitis C virus replication. It also suppresses dengue viral replication through the induction .

Cell Biology

This compound’s ability to modulate cytoprotective pathways can be harnessed in various cellular protection strategies. Studies indicate that this compound can activate pathways like Nrf2, offering protection against cellular stress and apoptosis.

Tumor Cytotoxicity and Chemo-sensitivity

This compound significantly promoted apoptotic cell death and inhibited the expression of autophagic proteins and MDR1 by inhibiting the HMGB1/RAGE/PI3K/Akt axis in both MIA Paca-2 cells and MIA Paca-2^GEMR^ cells (GEM-resistant cells) . Remarkable cell proliferation was observed after treatment with this compound combined with GEM, particularly in MIA Paca-2^GEMR^ cells, indicating that this compound treatment enhanced chemosensitivity .

Airway Inflammatory Response

Methyl this compound (ML) may improve respiratory health and can be used as a dietary supplement or functional food to prevent inflammatory .

Case Studies

Lucideon has worked on many different and diverse projects across a wide range of materials and industries . Testing is carried out at Lucideon's GMP testing laboratories and analytical chemistry facilities .

Wirkmechanismus

Lucidone exerts its effects through multiple molecular targets and pathways. Key mechanisms include:

Antioxidant Activity: this compound activates the Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1) and subsequent production of biliverdin, which has antioxidant properties.

Anti-inflammatory Effects: It inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.

Hepatoprotective Action: this compound modulates the PPARγ and C/EBPα pathways, promoting lipid metabolism and protecting liver cells from damage.

Antiviral Activity: It suppresses hepatitis C virus replication by inducing HO-1 and inhibiting viral protease activity.

Vergleich Mit ähnlichen Verbindungen

Lucidone is often compared with other cyclopentenedione derivatives, such as linderone and methyllinderone. These compounds share similar structural features but differ in their pharmacological activities and potency. For instance:

Methyllinderone: Known for its potent tyrosinase inhibitory activity, making it a valuable compound in cosmetic applications.

This compound’s unique ability to modulate multiple signaling pathways and its low cytotoxicity make it a promising candidate for various therapeutic applications .

Biologische Aktivität

Lucidone is a naturally occurring compound extracted from the fruits of Lindera erythrocarpa Makino. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. The following sections provide an overview of its mechanisms of action, pharmacological applications, and relevant research findings.

This compound exhibits its biological effects primarily through modulation of various signaling pathways. Key pathways influenced by this compound include:

- HMGB1/RAGE/PI3K/Akt Pathway : this compound inhibits autophagy and multidrug resistance protein 1 (MDR1) in pancreatic cancer cells by suppressing this pathway. This action enhances chemosensitivity to gemcitabine, a common chemotherapeutic agent used in pancreatic ductal adenocarcinoma (PDAC) treatment .

- TAK1 Pathway : Methyl this compound, a derivative of this compound, has been shown to reduce airway inflammatory responses by inhibiting TAK1 activity in human bronchial epithelial cells. This results in decreased secretion of inflammatory cytokines such as interleukin-1β and TNF-α, thereby mitigating inflammation .

Pharmacological Applications

This compound's pharmacological properties extend across various domains:

- Anti-cancer Activity : Research indicates that this compound promotes apoptotic cell death in cancer cells while inhibiting autophagic processes. In studies involving PDAC cell lines, treatment with this compound not only reduced cell viability but also enhanced the effectiveness of gemcitabine by overcoming drug resistance mechanisms .

- Anti-inflammatory Effects : Methyl this compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammation in lung epithelial cells, suggesting potential applications in treating respiratory diseases .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Eigenschaften

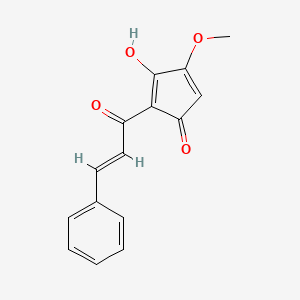

IUPAC Name |

3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPTXNYQLGJVRE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19956-53-7 | |

| Record name | Lucidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.